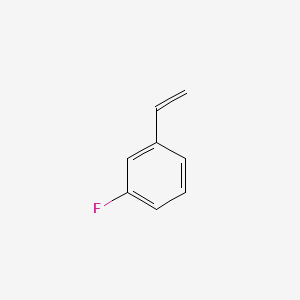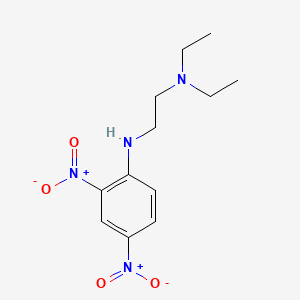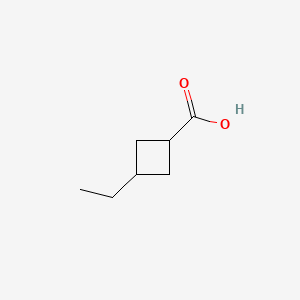
3-Fluorostyrene
描述
3-Fluorostyrene: is an organic compound with the molecular formula C8H7F . It is a derivative of styrene, where a fluorine atom is substituted at the meta position of the benzene ring. This compound is a colorless liquid with a density of 1.025 g/cm³ at 25°C and a boiling point of 30-31°C at 4 mmHg . It is used in various chemical syntheses and has applications in the pharmaceutical and polymer industries.
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluorostyrene can be synthesized through several methods. One common method involves the dehydrofluorination of 3-fluorocinnamic acid. This reaction is typically carried out in the presence of a strong base such as potassium hydroxide at elevated temperatures . Another method involves the fluorination of styrene using a fluorinating agent like Selectfluor under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrofluorination of 3-fluorocinnamic acid. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reaction at high temperatures and pressures .
化学反应分析
Types of Reactions: 3-Fluorostyrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: 3-Fluorobenzoic acid
Reduction: 3-Fluoroethylbenzene
Substitution: Various substituted fluorostyrenes
科学研究应用
Chemistry: 3-Fluorostyrene is used as a monomer in the synthesis of fluorinated polymers . These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance materials.
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of fluorinated pharmaceuticals .
Industry: this compound is employed in the production of specialty chemicals and advanced materials . Its unique properties make it valuable in the development of coatings, adhesives, and sealants .
作用机制
The mechanism of action of 3-fluorostyrene varies depending on its specific applicationThe presence of fluorine can enhance the biological activity of these molecules by increasing their lipophilicity and metabolic stability . In polymer chemistry, this compound undergoes radical polymerization to form fluorinated polymers with unique properties .
相似化合物的比较
- 2-Fluorostyrene
- 4-Fluorostyrene
- Styrene
Comparison: 3-Fluorostyrene is unique due to the position of the fluorine atom on the benzene ring. This positioning affects its reactivity and the properties of the resulting polymers. Compared to 2-fluorostyrene and 4-fluorostyrene, this compound exhibits different electronic and steric effects, which can influence its behavior in chemical reactions and its applications in materials science .
属性
IUPAC Name |
1-ethenyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSKEGAHBAHFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188533 | |
| Record name | 3-Fluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-51-6 | |
| Record name | 3-Fluorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluorostyrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KL9ZU62L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stable conformations of 3-fluorostyrene?
A1: this compound exists primarily in two stable conformations: cis and trans. These conformers arise from the restricted rotation around the single bond connecting the vinyl group to the benzene ring. [, , , , , , , ] While initial computational studies using Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) predicted non-planar structures, Density Functional Theory (DFT) calculations confirmed planar structures for both conformers, aligning with experimental observations. []
Q2: How does the energy difference between the cis and trans conformers of this compound vary between the gas phase and liquid phase?
A2: Studies have revealed a discrepancy in the trans-cis energy difference between the gas phase and liquid phase. Gas-phase microwave spectroscopy and ab initio calculations indicate a lower energy difference compared to the liquid phase value of 0.70 ± 0.20 kJ mol−1, derived from Raman spectroscopic studies. [] This difference is attributed to medium effects, specifically the influence of solvent polarity on intramolecular dipole-dipole interactions, which stabilize the cis form in polar solvents. []
Q3: How does the conformational equilibrium of this compound respond to changes in solvent polarity?
A3: Raman spectroscopic investigations have demonstrated that the conformational equilibrium of this compound is sensitive to solvent polarity. As solvent polarity increases, the relative stability of the cis conformer is enhanced. [] This observation highlights the significant role of solute-solvent interactions in influencing the conformational preferences of this compound.
Q4: How can Raman spectroscopy be used to study the conformational behavior of this compound?
A4: Raman spectroscopy proves to be a valuable tool for investigating the conformational equilibrium of this compound. Distinct bands in the Raman spectra of liquid this compound can be attributed to the cis and trans conformers. [] The intensities of these bands exhibit temperature dependence, reflecting the shifts in the conformational equilibrium. By analyzing the temperature-dependent band intensities, researchers can determine thermodynamic parameters, such as the energy difference between conformers.
Q5: How does complexation with cyclodextrins impact the conformational behavior of this compound?
A5: Raman spectroscopic studies of this compound complexed with α-, β-, and γ-cyclodextrins provide insights into the influence of host-guest interactions on conformational dynamics. The results suggest that the size of the cyclodextrin cavity plays a crucial role in determining the conformation of the included this compound molecule. [] In the case of α-cyclodextrin, the inclusion process appears to hinder the internal rotation of this compound, favoring a specific conformation where the fluorine atom is oriented outside the cyclodextrin cavity. [] On the other hand, the larger cavity of γ-cyclodextrin can accommodate this compound without significantly perturbing its conformational distribution. [] These findings highlight the importance of considering steric factors and host-guest interactions when studying the conformational behavior of this compound in confined environments.
Q6: What insights do force field calculations provide about the bonding characteristics of this compound?
A6: Refined force field calculations, based on both scaling and refinement methodologies and utilizing B3LYP/6-311++G** level calculations, have been employed to analyze the bonding features of this compound. [] The refined force constants for C-C stretching vibrations suggest that the vinyl C=C bond strength is comparable to that in ethene. [] Furthermore, the bond connecting the vinyl group to the benzene ring exhibits a strength similar to the C-C bonds within the benzene ring itself. [] These findings enhance our understanding of the electronic distribution and bonding characteristics of this compound.
Q7: Can this compound be used as a building block for reactive polymers?
A7: this compound serves as a valuable monomer in the synthesis of reactive polymers. Copolymerization of this compound with methacrylic acid and divinylbenzene, followed by nitration, yields hydrophilic, insoluble copolymers containing dinitrofluorophenyl groups. [] These polymers exhibit notable chemical reactivity, particularly their ability to bind proteins, making them suitable for applications in areas such as enzyme immobilization and protein purification. []
Q8: How is this compound employed in parahydrogen-induced polarization (PHIP) experiments?
A8: this compound acts as a model substrate in parahydrogen-induced polarization (PHIP) experiments, showcasing its utility in enhancing NMR sensitivity. [] The hydrogenation of 1-ethynyl-3-fluorobenzene to this compound, catalyzed by a rhodium complex, is achieved using parahydrogen. [] This reaction transfers the spin order from parahydrogen to the product molecule, resulting in a significant signal enhancement in the NMR spectrum of this compound. [] This technique holds promise for enhancing the sensitivity of NMR-based detection methods for various applications, including studying reaction mechanisms and analyzing complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)









